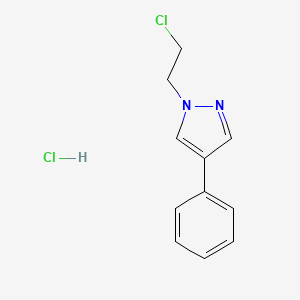
3-((3-Fluorophenoxy)methyl)azetidine hydrochloride
Overview
Description
“3-((3-Fluorophenoxy)methyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1236861-75-8 . It has a molecular weight of 203.64 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3- (3-fluorophenoxy)azetidine hydrochloride . The InChI code is 1S/C9H10FNO.ClH/c10-7-2-1-3-8 (4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . The InChI key is QJEPGMVEGMNWEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid at room temperature . The compound is stored and shipped at room temperature .Scientific Research Applications
Azetidine Derivatives in Drug Discovery
Azetidines are valuable motifs in drug discovery due to their ability to access underexplored chemical space. Research demonstrates that azetidine derivatives, such as 3,3-Diarylazetidines, can be prepared from N-Cbz azetidinols via a calcium(II)-catalyzed Friedel-Crafts alkylation. These compounds can be further derivatized into drug-like molecules, highlighting the versatility of azetidines in medicinal chemistry for the development of new therapeutic agents (Denis et al., 2018).
Azetidine-Based Neuroprotective Agents
The protective effects of azetidine derivatives on cellular models have been reported, such as the suppression of microglial activation in hypoxia-induced toxicity. This suggests that azetidine compounds can modulate cellular pathways to offer protection against hypoxic damage, indicating potential therapeutic applications in neuroprotection and inflammation-related disorders (Kim et al., 2016).
Azetidine in Antiviral Research
Azetidine derivatives have shown promise in antiviral research. For example, heterocyclic azetidine analogues demonstrated significant activity against influenza A virus, suggesting that modifications to the azetidine ring can lead to potent antiviral agents. This underscores the potential of azetidine derivatives in developing new antiviral therapies (Zoidis et al., 2003).
Azetidine in Organic Synthesis
In organic synthesis, azetidine derivatives serve as key intermediates for constructing complex molecules. The synthesis of polyhydroxylated azetidine iminosugars from glucose, for example, highlights the use of azetidine scaffolds in synthesizing biologically active compounds with potential applications in enzyme inhibition and medicinal chemistry (Lawande et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGGDJTWXYQZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Fluorophenoxy)methyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



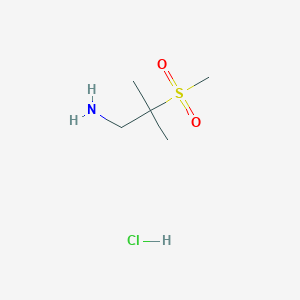
![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
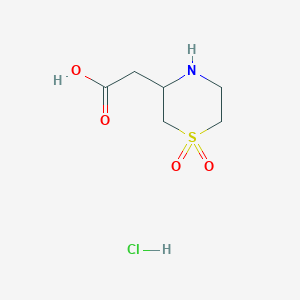


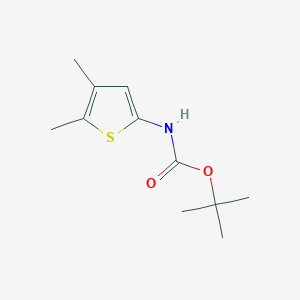
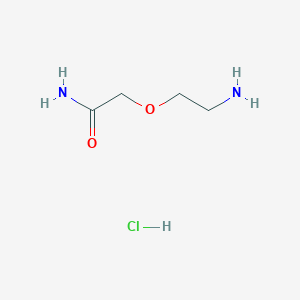
![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
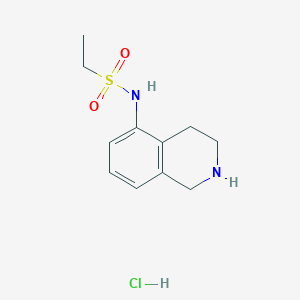
![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
